molecular formula C8H7BrF2O B1439332 1-Bromo-3-(2,2-difluoroethoxy)benzene CAS No. 958454-25-6

1-Bromo-3-(2,2-difluoroethoxy)benzene

Cat. No.: B1439332
CAS No.: 958454-25-6
M. Wt: 237.04 g/mol
InChI Key: WBWQAWMAKJZSLB-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-difluoroethoxy)benzene is an organic compound with the molecular formula C8H7BrF2O. It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a 2,2-difluoroethoxy group is substituted at the meta position relative to the bromine. This compound is used in various chemical syntheses and has applications in scientific research .

Preparation Methods

The synthesis of 1-Bromo-3-(2,2-difluoroethoxy)benzene typically involves the bromination of 3-(2,2-difluoroethoxy)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity .

Chemical Reactions Analysis

1-Bromo-3-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-(2,2-difluoroethoxy)benzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-difluoroethoxy)benzene involves its interaction with molecular targets through its bromine and difluoroethoxy groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1-Bromo-3-(2,2-difluoroethoxy)benzene can be compared with other similar compounds, such as:

    1-Bromo-2,3-difluorobenzene: This compound has two fluorine atoms on the benzene ring, but lacks the ethoxy group, resulting in different reactivity and applications.

    1-Bromo-3-(trifluoromethoxy)benzene:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and difluoroethoxy groups, which confer distinct reactivity and versatility in various chemical reactions.

Biological Activity

1-Bromo-3-(2,2-difluoroethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a difluoroethoxy group attached to a benzene ring. This compound has garnered interest in various fields, particularly in drug discovery and synthetic chemistry, due to its potential biological activity.

  • Molecular Formula : C₈H₇BrF₂O
  • Molecular Weight : 237.04 g/mol
  • Structural Features : The presence of both bromine and fluorine substituents significantly influences the compound's chemical behavior and potential biological interactions .

Biological Activity Overview

Despite limited published research directly detailing the biological activity of this compound, its structural characteristics suggest several potential activities:

  • Antimicrobial Properties : Compounds containing halogenated aromatic systems often exhibit antimicrobial properties. The bromine atom may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens.
  • Pharmacological Applications : As an intermediate in organic synthesis, this compound may serve as a precursor for more complex molecules with known pharmacological activities. Its reactivity with other chemical species could facilitate the development of novel therapeutic agents.
  • Reactivity Studies : Interaction studies indicate that this compound can undergo various reactions that may yield biologically active derivatives. For instance, it can react with nucleophiles in substitution reactions, which is a common pathway in drug design .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
1-Bromo-4-(2,2-difluoroethoxy)benzeneC₈H₇BrF₂ODifferent substitution pattern on the benzene ring
1-Bromo-3-(difluoromethoxy)benzeneC₈H₇BrF₂OContains a difluoromethoxy group instead of difluoroethoxy
1-Bromo-3-nitrobenzeneC₆H₄BrN₃Contains a nitro group instead of difluoroethoxy

The variations in substitution patterns can lead to significant differences in biological activity and reactivity profiles.

Case Studies and Research Findings

While specific case studies on this compound are scarce, its application as an intermediate in synthetic pathways has been documented. For example:

  • Synthesis Pathways : Research indicates that compounds similar to this compound are often synthesized for use in pharmaceuticals and agrochemicals. The unique difluoroethyl moiety may enhance lipophilicity and bioavailability of derived compounds .
  • Potential Toxicity and Environmental Impact : Halogenated compounds can pose environmental risks due to their persistence and potential bioaccumulation. Investigations into the degradation pathways of such compounds are essential for assessing their ecological safety .

Properties

IUPAC Name

1-bromo-3-(2,2-difluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWQAWMAKJZSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669714
Record name 1-Bromo-3-(2,2-difluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958454-25-6
Record name 1-Bromo-3-(2,2-difluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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